molecular formula C9H11FN2OS B13216594 1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one

1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13216594
M. Wt: 214.26 g/mol
InChI Key: AXHAYGBNYXPYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one is a chemical compound with a unique structure that includes a fluoropyridine moiety and a thiolanone ring

Preparation Methods

The synthesis of 1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 6-fluoropyridine-3-boronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances its binding affinity and selectivity, while the thiolanone ring contributes to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a fluoropyridine moiety and a thiolanone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11FN2OS

Molecular Weight

214.26 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)iminothiolane 1-oxide

InChI

InChI=1S/C9H11FN2OS/c10-9-4-3-8(7-11-9)12-14(13)5-1-2-6-14/h3-4,7H,1-2,5-6H2

InChI Key

AXHAYGBNYXPYNL-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CN=C(C=C2)F)(=O)C1

Origin of Product

United States

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